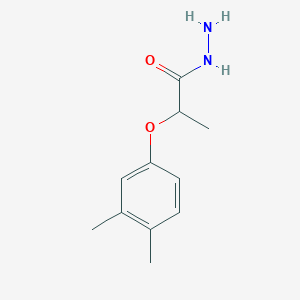

2-(3,4-Dimethylphenoxy)propanohydrazide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3,4-dimethylphenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7-4-5-10(6-8(7)2)15-9(3)11(14)13-12/h4-6,9H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIVMBBYPVLEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(C)C(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395941 | |

| Record name | 2-(3,4-dimethylphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438613-32-2 | |

| Record name | 2-(3,4-dimethylphenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3,4 Dimethylphenoxy Propanohydrazide and Its Analogues

Direct Synthesis Strategies for 2-(3,4-Dimethylphenoxy)propanohydrazide Core Structure

The formation of the this compound core structure is a foundational step that relies on the careful selection and preparation of precursors, followed by a key condensation reaction.

Precursor Identification and Preparation Pathways

The primary precursors for the synthesis of this compound are 3,4-dimethylphenol and a derivative of propanoic acid. A common and efficient pathway involves the synthesis of an ester intermediate, typically ethyl 2-(3,4-dimethylphenoxy)propanoate.

The synthesis of this ester precursor is generally achieved through a nucleophilic substitution reaction. In a typical procedure, 3,4-dimethylphenol is reacted with an ethyl 2-halopropanoate, such as ethyl 2-bromopropanoate, in the presence of a suitable base and solvent. The base, often a carbonate like potassium carbonate, facilitates the deprotonation of the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then displaces the halide from the ethyl 2-halopropanoate to form the desired ether linkage. The reaction is commonly carried out in a polar aprotic solvent like acetone or dimethylformamide (DMF) to ensure good solubility of the reactants and to facilitate the reaction.

An alternative pathway to the ester precursor involves the initial synthesis of 2-(3,4-dimethylphenoxy)propanoic acid, followed by esterification. The acid can be prepared by reacting 3,4-dimethylphenol with a 2-halopropanoic acid under basic conditions. Subsequent esterification of the resulting carboxylic acid with ethanol, often under acidic catalysis (e.g., using sulfuric acid), yields ethyl 2-(3,4-dimethylphenoxy)propanoate.

| Precursor | Reagent | Product |

| 3,4-Dimethylphenol | Ethyl 2-bromopropanoate | Ethyl 2-(3,4-dimethylphenoxy)propanoate |

| 2-(3,4-Dimethylphenoxy)propanoic acid | Ethanol | Ethyl 2-(3,4-dimethylphenoxy)propanoate |

Condensation Reactions with Hydrazine and its Derivatives

The final step in the synthesis of the this compound core structure is the hydrazinolysis of the corresponding ester precursor. This reaction involves the treatment of ethyl 2-(3,4-dimethylphenoxy)propanoate with hydrazine hydrate (N₂H₄·H₂O).

Hydrazine, being a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the ester. This nucleophilic acyl substitution reaction results in the displacement of the ethoxy group (-OCH₂CH₃) and the formation of the more stable hydrazide functional group (-CONHNH₂). The reaction is typically carried out in an alcoholic solvent, such as ethanol or methanol, and may be heated to reflux to ensure complete conversion. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the desired this compound is often obtained as a solid that can be purified by recrystallization.

Synthesis of Novel Hydrazone Derivatives from the Propanohydrazide Scaffold

The hydrazide functional group of this compound serves as a versatile handle for the synthesis of a wide array of hydrazone derivatives. These compounds are known for their diverse biological activities and their utility in dynamic combinatorial chemistry.

Condensation Reactions with Diverse Aldehydes and Ketones

Hydrazones are readily synthesized through the condensation reaction of a hydrazide with an aldehyde or a ketone. nih.gov This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde or ketone. The resulting intermediate then undergoes dehydration to form the characteristic C=N-NH bond of the hydrazone.

The reaction of this compound with a variety of aromatic and aliphatic aldehydes and ketones can generate a diverse library of hydrazone derivatives. The choice of the carbonyl compound allows for the systematic modification of the steric and electronic properties of the final product. These reactions are often carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid (e.g., acetic acid) to facilitate the dehydration step. The products, being generally stable compounds, can be easily isolated and purified.

| Hydrazide | Carbonyl Compound | Product Class |

| This compound | Aromatic Aldehydes (e.g., benzaldehyde) | N'-Arylmethylene-2-(3,4-dimethylphenoxy)propanohydrazides |

| This compound | Aliphatic Ketones (e.g., acetone) | N'-(Propan-2-ylidene)-2-(3,4-dimethylphenoxy)propanohydrazides |

Modular and Combinatorial Synthesis Approaches for Hydrazone Libraries

The straightforward and high-yielding nature of hydrazone formation makes it an ideal reaction for modular and combinatorial synthesis approaches. ekb.eg By reacting a single hydrazide scaffold, such as this compound, with a library of diverse aldehydes and ketones, a large number of distinct hydrazone derivatives can be rapidly synthesized. This high-throughput approach is invaluable for the discovery of new compounds with desired properties, particularly in the context of drug discovery and materials science.

Dynamic combinatorial chemistry (DCC) is a powerful extension of this concept. ekb.egrsc.org In DCC, the reversible nature of hydrazone formation under specific conditions (e.g., in the presence of an acid or base catalyst) allows for the continuous formation and exchange of library members. This dynamic equilibrium can be influenced by the addition of a target molecule (template), leading to the amplification of the library member that binds most strongly to the template. This approach has been successfully employed to identify high-affinity ligands for various biological targets.

Heterocyclic Annulation and Further Derivatization Strategies

The versatile reactivity of the this compound scaffold extends beyond the formation of simple hydrazones. The hydrazide and its derived hydrazones can serve as key intermediates in the synthesis of various heterocyclic ring systems, further expanding the chemical space accessible from this starting material. These heterocyclic compounds are often associated with a wide range of pharmacological activities.

One common strategy involves the cyclization of hydrazone derivatives to form five-membered heterocycles. For instance, the reaction of a hydrazone with an appropriate cyclizing agent can lead to the formation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, or 1,2,4-triazoles. The choice of the cyclizing reagent dictates the nature of the resulting heterocyclic ring.

Furthermore, the active methylene group in certain hydrazone derivatives can participate in cyclocondensation reactions to form larger, more complex heterocyclic systems. For example, reaction with α,β-unsaturated ketones can lead to the formation of pyrazole or pyrazoline derivatives. These annulation reactions significantly increase the structural diversity of the compounds that can be generated from the initial this compound scaffold, providing a rich source of novel molecules for various applications.

| Starting Material | Reagent(s) | Resulting Heterocycle |

| This compound | Carbon disulfide, potassium hydroxide, then alkyl halide | 1,3,4-Oxadiazole-2-thione |

| N'-Arylmethylene-2-(3,4-dimethylphenoxy)propanohydrazide | Acetic anhydride | 1,3,4-Oxadiazole |

| This compound | Isothiocyanates | Thiosemicarbazide, then cyclization to 1,2,4-Triazole-3-thione |

| Hydrazone of this compound | α,β-Unsaturated ketone | Pyrazoline |

Formation of Azole and Other Nitrogen-Containing Heterocycles

The propanohydrazide structure is a key building block for synthesizing five-membered aromatic rings containing nitrogen, oxygen, and sulfur atoms. These heterocycles are prevalent in medicinal chemistry due to their diverse biological activities.

1,2,4-Triazoles

1,2,4-Triazoles can be synthesized from hydrazides through several established routes. One common method is the Pellizzari reaction, which involves the condensation of an amide with an acyl hydrazide. scispace.com Another approach is the Einhorn-Brunner reaction, where hydrazines or monosubstituted hydrazines condense with diacylamines in the presence of a weak acid. scispace.com

A general synthesis involves reacting this compound with various reagents such as carbon disulfide, isothiocyanates, or orthoesters. For instance, reaction with carbon disulfide in the presence of a base, followed by treatment with hydrazine hydrate, can yield 4-amino-1,2,4-triazole derivatives. Alternatively, condensation with isothiocyanates leads to thiosemicarbazide intermediates, which can be cyclized to form 1,2,4-triazole-3-thiones. organic-chemistry.org Triflic anhydride activation of secondary amides followed by microwave-induced cyclodehydration with hydrazides also provides a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles. google.com

| Method | Reagents | Resulting Triazole Derivative | Key Features |

|---|---|---|---|

| Pellizzari Reaction | Amide (e.g., Formamide) | 3,5-Disubstituted-1,2,4-triazole | Condensation between hydrazide and amide. scispace.com |

| Einhorn-Brunner Reaction | Diacylamines | 1,5-Disubstituted-1,2,4-triazole | Requires a weak acid catalyst. scispace.com |

| From Isothiocyanates | Isothiocyanate, Base (e.g., KOH) | 4,5-Disubstituted-1,2,4-triazole-3-thiones | Proceeds via a thiosemicarbazide intermediate. organic-chemistry.org |

| Microwave-Assisted | Secondary Amide, Triflic Anhydride | 3,4,5-Trisubstituted-1,2,4-triazole | One-pot synthesis with high efficiency. google.com |

1,3,4-Oxadiazoles

The synthesis of 1,3,4-oxadiazoles commonly involves the cyclodehydration of diacylhydrazine precursors. Starting with this compound, a second acyl group can be introduced by reaction with an acid chloride or carboxylic acid. The resulting diacylhydrazine can then be cyclized using various dehydrating agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. nih.govopenmedicinalchemistryjournal.com

Another efficient route is the oxidative cyclization of hydrazones, which are formed by condensing the hydrazide with an aldehyde. jchemrev.com Reagents like iodine in the presence of a base or Dess-Martin periodinane can facilitate this transformation under mild conditions. jchemrev.comopenmedicinalchemistryjournal.com One-pot methods, such as reacting the hydrazide with an acid chloride in a solvent like hexamethylphosphoramide (HMPA) under microwave heating, offer a rapid and catalyst-free alternative. jchemrev.com

1,3,4-Thiadiazoles

Similar to oxadiazoles, 1,3,4-thiadiazoles are frequently prepared from hydrazide precursors. A widely used method involves reacting the hydrazide with carbon disulfide in a basic medium, typically alcoholic potassium hydroxide, to form a dithiocarbazate salt. Subsequent heating of this intermediate, often with acid, leads to the cyclized 5-substituted-1,3,4-thiadiazole-2-thiol.

Alternatively, reaction of this compound with an isothiocyanate yields a thiosemicarbazide intermediate. This intermediate can undergo acid-catalyzed cyclization to produce 2-amino-1,3,4-thiadiazole derivatives. sbq.org.br Oxidative cyclization methods have also been developed, for example, using ferric chloride with thiosemicarbazones. researchgate.net

Pyrazoles

Pyrazoles are typically synthesized through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. hilarispublisher.com For this compound, this would involve reaction with compounds like acetylacetone or other β-diketones. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring. hilarispublisher.com

Multicomponent reactions offer a more convergent approach. For example, a one-pot synthesis can be achieved from 1,3-diketones, aldehydes, and hydrazines, catalyzed by an ionic liquid. beilstein-journals.org The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride and dimethylformamide (DMF), can be used to cyclize aryl hydrazones into pyrazole-4-carboxaldehydes. hilarispublisher.com

Pyrroles

The Paal-Knorr synthesis is a classical and straightforward method for preparing pyrroles, involving the reaction of a 1,4-dicarbonyl compound with a primary amine or hydrazine. organic-chemistry.org To synthesize a pyrrole derivative from this compound, it would react with a 1,4-dicarbonyl compound, leading to the formation of an N-aminopyrrole. The reaction is often catalyzed by acid and involves the formation of a di-imine intermediate followed by cyclization and elimination of water. organic-chemistry.org

| Target Heterocycle | Key Reagent(s) | General Reaction Type | Intermediate |

|---|---|---|---|

| 1,2,4-Triazole | Isothiocyanate / Carbon Disulfide | Condensation/Cyclization | Thiosemicarbazide |

| 1,3,4-Oxadiazole | Acid Chloride / Aldehyde + Oxidant | Cyclodehydration / Oxidative Cyclization | Diacylhydrazine / Hydrazone nih.govjchemrev.com |

| 1,3,4-Thiadiazole | Carbon Disulfide / Isothiocyanate | Condensation/Cyclization | Dithiocarbazate / Thiosemicarbazide sbq.org.br |

| Pyrazole | 1,3-Dicarbonyl Compound | Condensation/Cyclization | Hydrazone hilarispublisher.com |

| Pyrrole | 1,4-Dicarbonyl Compound | Paal-Knorr Synthesis | Di-imine organic-chemistry.orgorganic-chemistry.org |

Design and Synthesis of Polycyclic Systems Incorporating the Hydrazide Moiety

The hydrazide functional group is a valuable component in the design and synthesis of complex polycyclic systems. It can act as a flexible linker or as a reactive center for ring-forming reactions, leading to fused, bridged, or spirocyclic architectures.

One strategy involves using the hydrazide to form an initial heterocyclic ring, such as a pyrazole or thiadiazole, which is then further elaborated to build the polycyclic framework. For example, a pyrazole synthesized from this compound can be functionalized with groups that allow for subsequent intramolecular cyclization reactions, leading to fused systems like pyrazolo[1,5-a]quinolines or pyrazolo[3,4-b]pyridines.

Hydrazones derived from polycyclic ketones are also key intermediates. The synthesis of hydrazones from strained polycyclic hydrocarbons has been demonstrated, where a ketone within the polycyclic structure is condensed with hydrazine hydrate. sciforum.netmdpi.com This approach introduces the N-N bond, which can be a site for further synthetic transformations.

Furthermore, hydrazine-catalyzed reactions like ring-closing carbonyl-olefin metathesis (RCCOM) can be employed to synthesize polycyclic heteroaromatic compounds from substrates containing both an aldehyde and an alkene. rsc.org This methodology is compatible with Lewis basic functionalities, making it suitable for complex substrates. rsc.org The hydrazide itself can be part of a larger molecule that undergoes intramolecular cycloaddition or cascade reactions, where the hydrazide moiety directs the stereochemical outcome or participates directly in the bond-forming steps to create intricate polycyclic structures. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry emphasizes the use of environmentally benign and efficient methods. The synthesis of this compound and its derivatives can be significantly improved by incorporating green chemistry principles.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as dramatically reduced reaction times, higher yields, and often cleaner reactions compared to conventional heating methods. nih.gov The synthesis of hydrazides directly from carboxylic acids and hydrazine hydrate can be achieved in a single step under solvent-free conditions using microwave heating. nih.gov This one-step method is significantly more efficient than the traditional two-step process involving esterification followed by hydrazinolysis, which requires long reaction times and often involves hazardous reagents like sulfuric acid. nih.govjaptronline.com

For example, fenamic acid hydrazides have been synthesized from their corresponding acids in 4-12 minutes with yields of 82-96% under microwave irradiation, a substantial improvement over the 15-28 hours required by conventional methods. nih.gov Similarly, the synthesis of hydrazones by condensing hydrazides with aldehydes is also accelerated by microwaves, with reactions often completing in minutes with high yields. mdpi.com

| Reaction | Conventional Method | Microwave-Assisted Method | Key Advantages of Microwave Method |

|---|---|---|---|

| Hydrazide Synthesis (from Acid) | Two steps (Esterification + Hydrazinolysis), 15-28 hours | One step, solvent-free, 3-12 minutes nih.govjaptronline.com | Faster, higher yield, simpler, energy efficient. nih.gov |

| Hydrazone Synthesis (from Hydrazide) | Refluxing for several hours | 7 minutes at 155 °C mdpi.com | Rapid reaction, high purity, higher yields. mdpi.com |

| 1,2,4-Triazole Synthesis | Refluxing in organic solvents | 4-12 minutes, solvent-free scispace.com | Eliminates organic solvents, faster, efficient. scispace.com |

Other Green Approaches

Beyond microwave synthesis, other green chemistry strategies are applicable. The use of organocatalysts, such as L-proline, provides an environmentally friendly alternative to metal catalysts or harsh acidic/basic conditions. mdpi.com L-proline has been used effectively in the synthesis of hydrazide derivatives via solvent-free mechanical grinding, which reduces waste and energy consumption. mdpi.com This catalyst is reusable, biodegradable, and non-toxic. mdpi.com

The development of one-pot syntheses and multicomponent reactions also aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste from purification of intermediates, and improving atom economy. beilstein-journals.org The use of greener solvents like water or ethanol, or performing reactions under solvent-free conditions, further enhances the sustainability of these synthetic methodologies. orientjchem.org

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data for the specific compound “this compound” is not publicly available. While the compound is listed by chemical suppliers scbt.comsigmaaldrich.comsigmaaldrich.com, the requisite characterization data for a thorough analysis as requested in the outline has not been found in published research.

Therefore, it is not possible to generate the detailed, data-driven article focusing on the advanced spectroscopic and analytical characterization of this specific molecule. An article that adheres to the principles of scientific accuracy cannot be constructed without access to the primary experimental data from techniques such as NMR, Mass Spectrometry, FT-IR, Raman, and UV-Vis spectroscopy.

Investigation of Biological Activities and Associated Molecular Mechanisms

Enzyme Inhibition and Biological Target Identification

Inhibition of Key Microbial Enzymes

The structural features of phenoxy-propanohydrazide derivatives suggest potential interactions with various microbial enzymes essential for pathogen survival, making them targets for antimicrobial drug development.

DNA Gyrase: As a type II topoisomerase, DNA gyrase is a validated and crucial target for antibiotics. nih.gov It introduces negative supercoils into DNA, a process vital for bacterial DNA replication and transcription. nih.govmdpi.com Inhibition of this enzyme leads to disruptions in DNA topology and ultimately bacterial cell death. nih.govmdpi.com While specific data for 2-(3,4-Dimethylphenoxy)propanohydrazide is unavailable, novel heterocyclic compounds are continuously screened for their ability to inhibit this enzyme. nih.gov

Glucosamine-6-phosphate Synthase (GlcN-6-P synthase): This enzyme is a promising target for antimicrobial agents as it plays a key role in the biosynthesis of the bacterial cell wall. nih.govnih.govmostwiedzy.pl It catalyzes the first step in the pathway leading to the formation of UDP-N-acetylglucosamine, an essential precursor for peptidoglycan in bacteria and chitin in fungi. researchgate.netresearchgate.net Various compounds, including glutamine analogues and other heterocyclic structures, have been identified as inhibitors of this enzyme. nih.govnih.gov

Enoyl ACP Reductase (FabI): This enzyme is critical in the bacterial fatty acid synthesis (FASII) pathway, catalyzing the rate-limiting step in fatty acid elongation. researchgate.netnih.gov Because the bacterial FASII system is structurally distinct from the mammalian FASI system, FabI is an attractive target for developing selective antibacterial agents. researchgate.netnih.gov A number of inhibitors targeting this enzyme have been identified, some of which have shown efficacy against pathogenic bacteria like Staphylococcus aureus. nih.govmdpi.com

3-Ketoacyl ACP Synthase (KasA): Also involved in the mycolic acid biosynthesis pathway, particularly in mycobacteria, KasA is another potential target for antimicrobial agents. Inhibition of this condensing enzyme can disrupt the formation of the mycobacterial cell wall. researchgate.net

Inhibition of Mammalian Enzymes

Derivatives of hydrazides have also been investigated for their effects on various mammalian enzymes implicated in a range of diseases.

Carbonic Anhydrase: This is a family of enzymes involved in various physiological processes, and its inhibition has therapeutic applications.

Aspartic Proteases: These enzymes play roles in conditions such as hypertension and viral replication.

Lipoxygenases: These enzymes are involved in the inflammatory cascade.

Urease: Inhibition of this enzyme is relevant in the context of infections by urease-producing bacteria.

NADPH Oxidase (NOX): The NOX family of enzymes are primary producers of reactive oxygen species (ROS) in the cardiovascular and other systems. mdpi.com Overproduction of ROS by NOX enzymes is linked to oxidative stress and the pathology of various diseases, including cardiovascular and neurodegenerative conditions. nih.govoatext.com Consequently, the development of small-molecule NOX inhibitors is an active area of therapeutic research. nih.govresearchgate.netnih.gov

Monoamine Oxidase (MAO): MAO-A and MAO-B are key enzymes in the metabolism of monoamine neurotransmitters. nih.gov Inhibition of these enzymes is a well-established strategy for the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.gov Research has focused on developing reversible and selective MAO inhibitors to improve safety and efficacy. nih.govmdpi.comresearchgate.net

Kinetic Analysis of Enzyme Inhibition and Determination of Inhibition Type

Understanding the kinetics of enzyme inhibition is crucial for drug development. Kinetic analysis helps to determine the mechanism by which a compound inhibits an enzyme, such as competitive, non-competitive, or uncompetitive inhibition. nih.govnih.gov This information is vital for optimizing the inhibitor's structure and predicting its behavior in a biological system. For instance, studies on MAO-B inhibitors often include kinetic analyses to determine the inhibition constant (Ki) and the reversibility of the inhibition, which are key parameters for assessing potency and safety. mdpi.comresearchgate.net

Cellular and Molecular Activity Profiling

Beyond enzyme inhibition, the cellular and molecular effects of novel compounds are assessed to understand their broader biological impact and therapeutic potential.

Antiproliferative and Anticancer Mechanisms in Cancer Cell Lines

Many hydrazide-containing compounds have been evaluated for their ability to inhibit the growth of cancer cells. nih.govnih.gov

Induction of Apoptosis: A primary mechanism for many anticancer agents is the induction of programmed cell death, or apoptosis. nih.govnih.gov This can be triggered through various cellular pathways, often involving the activation of caspases. nih.gov Some phenoxazine compounds, for example, have been shown to induce a mixed type of cell death, including both apoptosis and necrosis, in lymphoblastoid cell lines. nih.govresearchgate.net

Cell Cycle Perturbation: Another common anticancer mechanism is the disruption of the cell cycle, leading to arrest at specific phases (e.g., G1 or G2/M) and preventing cancer cell proliferation. nih.gov Certain phenoxazine derivatives have demonstrated the ability to arrest the cell cycle at the sub G0/G1 phase in leukemia cells.

Hif1a Suppression: Hypoxia-inducible factor 1-alpha (Hif1a) is a transcription factor that plays a critical role in tumor survival and progression, particularly under hypoxic conditions. Its suppression is a target for cancer therapy.

Table 1: Antiproliferative Activity of Selected Hydrazide Derivatives No specific data is available for this compound. The table below is a template for how such data would be presented.

| Compound | Cancer Cell Line | Activity (IC50 in µM) | Mechanism |

|---|---|---|---|

| Derivative X | MDA-MB-231 (Breast) | Data Not Available | Data Not Available |

| Derivative Y | U-87 (Glioblastoma) | Data Not Available | Data Not Available |

| Derivative Z | HT-29 (Colon) | Data Not Available | Data Not Available |

Anti-inflammatory and Analgesic Mechanisms

The structural motifs within phenoxy-propanohydrazides are also found in compounds with anti-inflammatory properties.

COX-1/COX-2 Inhibition: Cyclooxygenase (COX) enzymes are key players in the synthesis of prostaglandins, which are mediators of inflammation and pain. Inhibition of these enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).

TNF-α Modulation: Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation and the pathogenesis of numerous inflammatory diseases. nih.gov Modulation of TNF-α signaling is a key therapeutic strategy for conditions like rheumatoid arthritis and inflammatory bowel disease. nih.gov

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical signaling pathway involved in regulating the immune and inflammatory responses. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes.

Antiviral and Antimalarial Activities

Hydrazide and related heterocyclic structures are present in various compounds investigated for their activity against infectious diseases.

Antiviral Activities: The search for novel antiviral agents is ongoing, with a focus on identifying compounds that can inhibit viral replication or entry into host cells. plos.orgnih.gov Derivatives of various heterocyclic systems are frequently screened for activity against a broad spectrum of viruses, including RNA and DNA viruses. plos.orgcatalysis.com.uanuph.edu.ua

Antimalarial Activities: The emergence of drug-resistant malaria parasites necessitates the discovery of new antimalarial drugs with novel mechanisms of action.

Table 2: Investigated Biological Activities

| Activity Type | Specific Target/Mechanism | Relevance |

|---|---|---|

| Antimicrobial | DNA Gyrase, GlcN-6-P Synthase | Essential for bacterial survival |

| Anticancer | Apoptosis Induction, Cell Cycle Arrest | Inhibition of tumor growth |

| Anti-inflammatory | TNF-α Modulation, COX Inhibition | Reduction of inflammatory response |

| Neurological | Monoamine Oxidase (MAO) Inhibition | Treatment of depression and neurodegenerative diseases |

Other Activities (e.g., Anticholinesterase, Anticonvulsant)

Beyond the primary biological activities investigated for this compound and its analogs, researchers have explored their potential in other therapeutic areas, notably as anticholinesterase and anticonvulsant agents. The core chemical scaffold of these compounds, featuring a hydrazide linkage, is a common feature in various biologically active molecules, prompting a broader investigation into their pharmacological profiles.

Anticholinesterase Activity

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a key therapeutic strategy for managing conditions such as Alzheimer's disease. While direct studies on the anticholinesterase activity of this compound are not extensively documented, the broader class of hydrazide-hydrazone derivatives has been a subject of interest for this application nih.gov. Research into various heterocyclic compounds containing the hydrazide-hydrazone moiety has demonstrated a wide spectrum of biological activities, including anticholinesterase effects nih.gov. The mechanism of action is often attributed to the ability of the hydrazone group to interact with the active site of the acetylcholinesterase enzyme. For instance, studies on certain isoindoline-1,3-dione derivatives have been conducted to evaluate their potential as anti-Alzheimer agents through the inhibition of acetylcholinesterase nih.gov. Although the synthesized compounds in one such study showed lower potency compared to the standard drug donepezil, they were still suggested as potential inhibitors of the acetylcholinesterase enzyme nih.gov. This suggests that the phenoxy propanohydrazide scaffold could serve as a basis for the development of novel anticholinesterase agents, pending further structural modifications and in-depth biological evaluations.

Anticonvulsant Activity

The search for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is an ongoing endeavor in medicinal chemistry. Hydrazide/hydrazone derivatives have emerged as a promising class of compounds with significant anticonvulsant potential nih.gov. The characteristic -CO-NHN=CH- group is considered an important pharmacophore for anticonvulsant activity nih.gov.

A number of studies have evaluated the anticonvulsant effects of various hydrazide derivatives using standard preclinical models, such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test. The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is used to identify agents that may be effective against absence seizures.

For example, research on a series of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones, which are structurally related to hydrazides, showed that all tested compounds exhibited some degree of anticonvulsant activity in the MES test nih.gov. One of the most promising compounds from this series, 4-(2-octyloxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, demonstrated a median effective dose (ED50) of 23.7 mg/kg and a protective index (PI) of 25.8, indicating a high margin of safety compared to the standard drug carbamazepine (PI=6.5) nih.gov. The protective index is a ratio of the median toxic dose (TD50) to the median effective dose (ED50) and is a critical indicator of a drug's safety profile.

Similarly, other studies on different classes of hydrazone derivatives have reported promising anticonvulsant activities. The data from these studies underscore the potential of the hydrazide scaffold in the development of new anticonvulsant therapies.

| Compound | Test Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |

|---|---|---|---|---|

| 4-(2-octyloxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | MES | 23.7 | 611.0 | 25.8 |

| Carbamazepine (Reference) | MES | - | - | 6.5 |

| Compound 6d (Triazolopyrimidine derivative) | MES | 15.8 | - | - |

| Compound 6d (Triazolopyrimidine derivative) | PTZ | 14.1 | - | - |

The involvement of GABA-mediated mechanisms has also been suggested for the anticonvulsant activity of some of these compounds nih.gov. Further research, including quantitative structure-activity relationship (QSAR) studies, could help in optimizing the phenoxy propanohydrazide structure to enhance its anticonvulsant properties and elucidate its precise mechanism of action.

Structure Activity Relationship Sar and Pharmacophore Modeling

Elucidation of Essential Structural Features for Potency and Selectivity

The biological activity of phenoxypropanohydrazide derivatives is intrinsically linked to the specific arrangement and nature of their structural components. The core structure can be dissected into three main regions: the phenoxy group, the propanohydrazide linker, and the terminal hydrazide moiety.

The phenoxy ring serves as a critical hydrophobic region that can engage in van der Waals and pi-pi stacking interactions within a biological target. The substitution pattern on this ring significantly influences the electronic and steric properties of the molecule, which in turn affects binding affinity and selectivity. For instance, in related phenoxyacetic acid derivatives, the nature and position of substituents on the phenyl ring have been shown to be determinant for their biological effects.

The propanohydrazide side chain provides a flexible linker that allows the terminal functional groups to adopt an optimal orientation for interaction with the target. The length and flexibility of this chain are often crucial for positioning the key interacting moieties correctly within a binding pocket.

The hydrazide functional group (-CONHNH2) is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. This dual capacity allows for the formation of strong hydrogen bonds with amino acid residues in the active site of a target protein, which is often a critical determinant of binding affinity.

Impact of Substituent Modifications on Biological Profiles

Systematic modifications of the 2-(3,4-dimethylphenoxy)propanohydrazide scaffold have provided valuable insights into the SAR of this class of compounds. These modifications typically involve substitutions on the dimethylphenoxy moiety and alterations to the propanohydrazide side chain.

Dimethylphenoxy Moiety Substitutions:

The presence and position of the two methyl groups on the phenoxy ring are significant for activity. The 3,4-dimethyl substitution pattern creates a specific electronic and steric profile that can be favorable for interaction with certain biological targets. Altering the position or nature of these substituents can lead to significant changes in biological activity. For example, moving the methyl groups to other positions or replacing them with other functional groups (e.g., halogens, methoxy (B1213986) groups) can modulate the lipophilicity and electronic distribution of the aromatic ring, thereby affecting target binding and selectivity.

| Compound | Substitution on Phenoxy Ring | Observed Effect on Biological Activity (Hypothetical) |

| This compound | 3,4-Dimethyl | Baseline activity |

| Analog 1 | 2,4-Dimethyl | Potential for altered steric hindrance, may increase or decrease activity |

| Analog 2 | 4-Chloro-3-methyl | Introduction of an electron-withdrawing group, may enhance binding through halogen bonding |

| Analog 3 | 3,4-Dimethoxy | Increased polarity and hydrogen bond accepting capacity, may alter target specificity |

Propanohydrazide Side Chain Modifications:

Modifications to the propanohydrazide side chain can also have a profound impact on the biological profile. Shortening or lengthening the alkyl chain can alter the distance between the phenoxy ring and the hydrazide group, which may be critical for optimal interaction with the target. Furthermore, derivatization of the terminal hydrazide nitrogen, for instance, by forming hydrazones, can introduce additional interaction points and significantly modify the compound's physicochemical properties and biological activity.

| Compound | Modification of Propanohydrazide Side Chain | Observed Effect on Biological Activity (Hypothetical) |

| This compound | -CONHNH2 | Baseline activity |

| Analog 4 | -CONHNH-Alkyl | Increased lipophilicity, may enhance cell permeability |

| Analog 5 | -CONHNH-Aryl | Potential for additional pi-pi interactions, may increase potency |

| Analog 6 | -CSNHNH2 (Thiohydrazide) | Altered hydrogen bonding capacity and electronic properties |

Analysis of Stereochemical Influences on Activity and Binding

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological profiles.

E/Z Isomerism:

While this compound itself does not exhibit E/Z isomerism, derivatives where the hydrazide is converted to a hydrazone can exist as E and Z isomers. The spatial arrangement of substituents around the C=N double bond in these isomers can significantly affect their ability to fit into a binding site. One isomer may present the key interacting groups in a favorable orientation for binding, while the other may not, leading to a significant difference in biological activity.

Chiral Centers:

The propanohydrazide moiety of this compound contains a chiral center at the carbon atom alpha to the carbonyl group. Therefore, this compound can exist as two enantiomers, (R)- and (S)-2-(3,4-dimethylphenoxy)propanohydrazide. It is highly probable that these enantiomers will exhibit different biological activities due to the stereospecific nature of interactions with biological macromolecules such as enzymes and receptors. One enantiomer may bind with high affinity to the target, while the other may have significantly lower or no activity. The differential activity of enantiomers is a well-established principle in pharmacology.

Development of Pharmacophore Models for Rational Drug Design

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and its analogs, a hypothetical pharmacophore model can be constructed based on their common structural features and potential interaction points.

A likely pharmacophore model for this class of compounds would include:

A hydrophobic feature: Corresponding to the 3,4-dimethylphenoxy ring.

A hydrogen bond donor feature: Represented by the -NH- group of the hydrazide.

A hydrogen bond acceptor feature: Corresponding to the carbonyl oxygen of the hydrazide.

A second hydrogen bond donor/acceptor feature: From the terminal -NH2 group of the hydrazide.

The relative spatial arrangement of these features would be critical for biological activity. Such a pharmacophore model can be used as a 3D query in virtual screening of compound libraries to identify novel molecules with the potential for similar biological activity. Furthermore, it can guide the design of new analogs with improved potency and selectivity by ensuring that the designed molecules retain the key pharmacophoric features in the correct spatial orientation.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Prediction of Binding Modes and Affinities within Protein Active Sites

In a hypothetical docking study, 2-(3,4-Dimethylphenoxy)propanohydrazide would be computationally placed into the active site of a selected protein target. The simulation would explore various possible conformations and orientations of the ligand within the binding pocket. The output would be a series of binding poses, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy score typically indicates a more stable and favorable interaction. Without experimental data, the selection of a relevant protein target for this compound would be speculative.

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

Once a docked pose is obtained, the specific non-covalent interactions between this compound and the amino acid residues of the protein's active site can be analyzed. For this molecule, one could anticipate:

Hydrogen Bonding: The hydrazide moiety (-CONHNH2) contains both hydrogen bond donors (the N-H groups) and acceptors (the C=O group), which could form crucial hydrogen bonds with polar residues in a protein active site.

Hydrophobic Interactions: The 3,4-dimethylphenoxy group provides a significant hydrophobic region that could interact favorably with nonpolar residues like valine, leucine, and isoleucine.

Pi-Stacking: The aromatic dimethylphenyl ring could engage in pi-pi stacking or pi-cation interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

A theoretical table of interactions could be constructed, as shown below, but it must be emphasized that this is purely illustrative due to the lack of actual research data.

| Interaction Type | Potential Functional Group on Ligand | Potential Interacting Amino Acid Residue |

| Hydrogen Bond (Donor) | -NH, -NH2 | Aspartic Acid, Glutamic Acid, Serine |

| Hydrogen Bond (Acceptor) | C=O | Arginine, Lysine, Serine, Threonine |

| Hydrophobic | -CH3, Phenyl Ring | Alanine, Valine, Leucine, Isoleucine |

| Pi-Stacking | Dimethylphenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| This table is a hypothetical representation of potential interactions and is not based on published data for this compound. |

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Quantum Chemical Descriptors

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It can provide valuable insights into the intrinsic properties of a molecule. A DFT analysis of this compound could calculate various quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. Other descriptors like molecular electrostatic potential (MEP) could identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. To build a QSAR model for phenoxypropanohydrazide derivatives, one would need a dataset of structurally similar compounds with experimentally measured biological activity against a specific target. Various molecular descriptors (e.g., topological, electronic, hydrophobic) would be calculated for each compound, and a mathematical model would be developed to correlate these descriptors with the observed activity. Such a model could then be used to predict the activity of new, untested compounds like this compound. To date, no such specific QSAR model has been published.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

MD simulations are a powerful tool for studying the physical movements of atoms and molecules over time. An MD simulation of this compound, either in a solvent or bound to a protein, would provide a dynamic view of its behavior. This could reveal the flexibility of the molecule, its preferred conformations in different environments, and the stability of its interactions with a protein target over a simulated time period (typically nanoseconds to microseconds). This method can validate the stability of docking poses and provide a more realistic picture of the binding dynamics.

In Silico Prediction of Mechanisms of Action and Target Deconvolution

In silico methods can also be used to hypothesize the mechanism of action of a compound or to identify its potential biological targets (target deconvolution). This can be achieved through various approaches, including reverse docking, where the compound is screened against a large library of protein structures to find potential binding partners. Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups responsible for biological activity, could also be used to search for proteins that have a complementary binding site. Currently, no such target deconvolution studies have been reported for this compound.

Chemical Biology Applications: Chemical Probes and Biosensors

Design and Synthesis of 2-(3,4-Dimethylphenoxy)propanohydrazide-Based Chemical Probes

No research articles or data could be found describing the design or synthesis of chemical probes based on this specific compound.

Integration of Reporter Groups (e.g., Fluorophores, Bioorthogonal Tags)

There is no published evidence of this compound being functionalized with reporter groups.

Applications in Biological System Studies (e.g., Target Identification, Pathway Elucidation, Bioimaging)

As no probes based on this compound have been described, there are no corresponding studies of their application in biological systems.

Conclusion and Future Research Directions

Synthesis of Current Understanding and Key Findings

A comprehensive search of scientific databases yields no specific experimental data or key findings for 2-(3,4-Dimethylphenoxy)propanohydrazide. The scientific community has yet to publish research detailing its synthesis, characterization, or evaluation of its properties.

Identification of Knowledge Gaps and Unexplored Research Avenues

The knowledge gap concerning this compound is vast. Virtually every aspect of its chemical and biological profile represents an unexplored avenue for research. Key unanswered questions include:

Optimal Synthetic Routes: What are the most efficient and scalable methods for the synthesis of this compound?

Physicochemical Properties: What are its fundamental physicochemical characteristics, such as solubility, stability, and crystal structure?

Biological Activity Spectrum: Does this compound exhibit any significant biological activity? Potential areas of investigation could be guided by the activities of structurally similar molecules.

Mechanism of Action: If biologically active, what are the molecular targets and pathways through which it exerts its effects?

Structure-Activity Relationships (SAR): How do modifications to its chemical structure influence its biological activity?

Future Prospects for this compound Research

The lack of existing data presents a unique opportunity for foundational research. Future investigations should be systematic, beginning with fundamental chemical synthesis and characterization, followed by broad biological screening to identify any potential therapeutic or research applications.

A primary avenue for future research would involve the chemical modification of the this compound scaffold. The hydrazide functional group, in particular, offers a versatile handle for derivatization. Creating a library of derivatives by reacting the hydrazide with various aldehydes, ketones, or acylating agents could lead to the discovery of compounds with enhanced or novel biological activities. Furthermore, hybridization with other known pharmacophores could be explored to generate molecules with dual or synergistic modes of action.

Should initial screening reveal any promising biological activity, the subsequent and critical step would be to unravel the underlying mechanism of action. This would involve a battery of in vitro and in vivo assays, including target identification studies, enzymatic assays, and cell-based functional assays. Understanding how the compound interacts with biological systems at a molecular level is paramount for its development as a research tool or therapeutic agent.

If a specific biological target for this compound or its derivatives is identified, further chemical optimization could focus on developing highly potent and selective biological probes. Such probes are invaluable tools for studying the function of specific proteins or pathways in complex biological systems. This could involve iterative medicinal chemistry efforts to improve binding affinity and selectivity, as well as the incorporation of reporter tags for visualization and pull-down experiments.

Given its availability as a research chemical for proteomics, one of the most immediate and impactful areas of investigation would be to utilize advanced "omics" technologies. Chemical proteomics approaches, such as activity-based protein profiling (ABPP) or thermal proteome profiling (TPP), could be employed to identify cellular targets of this compound on a global scale. Integrating these proteomic findings with transcriptomic, metabolomic, and lipidomic data would provide a comprehensive, systems-level understanding of the compound's cellular effects and help to formulate hypotheses about its mode of action and potential physiological roles.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,4-dimethylphenoxy)propanohydrazide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via hydrazide formation from its corresponding carboxylic acid ester. For example, refluxing 2-(3,4-dimethylphenoxy)propanoic acid ester with hydrazine hydrate in ethanol under acidic catalysis (e.g., glacial acetic acid) is a common approach. Reaction duration (12–18 hours) and solvent choice (DMSO or ethanol) critically affect yield, as prolonged reflux may degrade intermediates. Similar protocols for analogous compounds report yields of ~65% under optimized conditions .

| Parameter | Typical Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol/DMSO | Higher polarity improves hydrazide formation |

| Catalyst | Glacial acetic acid (5 drops) | Accelerates nucleophilic substitution |

| Reaction Time | 12–18 hours | Longer durations increase decomposition risk |

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include the hydrazide NH₂ protons (δ 8.5–9.5 ppm, broad singlet), aromatic protons from the 3,4-dimethylphenyl group (δ 6.5–7.2 ppm), and methyl groups (δ 2.2–2.5 ppm).

- IR : Stretching vibrations for N–H (3250–3350 cm⁻¹), C=O (1650–1680 cm⁻¹), and C–O–C (1200–1250 cm⁻¹) confirm functional groups. Comparative analysis with derivatives (e.g., Schiff bases) helps validate structural integrity .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how do they influence experimental design?

- Methodological Answer : The compound’s logP (estimated at ~2.5–3.0 via XLogP calculations ) suggests moderate lipophilicity, impacting solvent selection for biological assays. Solubility in polar aprotic solvents (e.g., DMSO) is higher than in water, necessitating stock solutions in DMSO for in vitro studies. Thermal stability (melting point ~140–160°C) should be confirmed via DSC to avoid degradation during storage .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can optimize the compound’s geometry and predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). For biological activity, molecular docking against target proteins (e.g., enzymes with hydrazide-binding sites) assesses binding affinity. Software like AutoDock Vina or Schrödinger Suite is used, with force fields parameterized for hydrazide interactions. Validation against crystallographic data (e.g., SHELX-refined structures ) ensures reliability .

Q. What strategies resolve contradictions in biological activity data across different studies (e.g., antimicrobial vs. no activity)?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., bacterial strain specificity, compound purity). Systematic approaches include:

- Dose-Response Curves : Establish IC₅₀ values under standardized conditions.

- Metabolite Interference Testing : Rule out degradation products using LC-MS.

- Structural Analog Comparison : Test derivatives (e.g., Schiff bases ) to identify pharmacophores. For example, nitro-substituted derivatives show enhanced activity due to electron-withdrawing effects .

Q. How can crystallographic data (e.g., single-crystal XRD) elucidate the compound’s conformation and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SHELXL ) reveals bond lengths, angles, and packing motifs. For hydrazides, intermolecular hydrogen bonds (N–H⋯O) often stabilize the crystal lattice. Data collection at low temperature (100 K) reduces thermal motion artifacts. Refinement parameters (R-factor < 5%) ensure accuracy. Comparative analysis with similar phenoxyhydrazides (e.g., 2-(2-chlorophenyl)acetohydrazide ) identifies steric effects from substituents .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly in literature (e.g., 50% vs. 80%) for similar hydrazide derivatives?

- Methodological Answer : Yield disparities often stem from:

- Purification Methods : Column chromatography vs. recrystallization (e.g., water-ethanol mixtures yield purer products ).

- Side Reactions : Competing acylation or oxidation pathways, mitigated by inert atmospheres (N₂) .

- Starting Material Purity : HPLC-grade reagents reduce byproduct formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。